Methyl 2-amino-3-imidazol-1-ylpropanoate
Description
Properties
CAS No. |
1249688-19-4 |
|---|---|
Molecular Formula |
C7H11N3O2 |
Molecular Weight |
169.18 g/mol |
IUPAC Name |
methyl 2-amino-3-imidazol-1-ylpropanoate |
InChI |
InChI=1S/C7H11N3O2/c1-12-7(11)6(8)4-10-3-2-9-5-10/h2-3,5-6H,4,8H2,1H3 |
InChI Key |
AASYBEYJWNPENT-UHFFFAOYSA-N |
SMILES |
COC(=O)C(CN1C=CN=C1)N |
Canonical SMILES |
COC(=O)C(CN1C=CN=C1)N |
sequence |
X |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Structural Comparison of Key Compounds
Key Observations :
- Polarity and Binding : Tetrazole-containing derivatives (e.g., C₁₅H₁₆N₆O₂) introduce additional hydrogen-bonding sites, improving affinity for targets like angiotensin receptors .
- Bioactivity : Nitroimidazole derivatives (e.g., 4-nitro-substituted compounds) demonstrate antibacterial properties, likely due to nitro group redox activity .
Pharmacological and Biochemical Activity
Critical Insights :
- The parent compound’s enzyme inhibition aligns with its structural similarity to histidine, a key residue in active sites .
- Tetrazole derivatives exhibit nanomolar binding affinity, attributed to the tetrazole group’s mimicry of the carboxylate anion in angiotensin II .
- Nitroimidazoles leverage nitro group reduction to generate reactive intermediates, disrupting bacterial DNA .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Methyl 2-amino-3-imidazol-1-ylpropanoate, and how can reaction conditions be standardized to improve yield?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with imidazole precursors and amino acid derivatives. For example, coupling reactions using triethylamine as a base in DMF under reflux conditions (5–7 hours) are common. Recrystallization from ethyl acetate or methanol is often used for purification . Key parameters to optimize include:
- Temperature : Reflux conditions (~100–120°C) to drive imidazole ring formation.
- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution efficiency.
- Catalysts : Acid/base catalysts (e.g., H2SO4 or NaHCO3) for esterification steps.
- Yield optimization : Reaction monitoring via TLC or HPLC to minimize side products.
Q. How is the molecular structure of this compound validated, and what analytical techniques are critical?
- Methodological Answer : Structural validation requires:
- Nuclear Magnetic Resonance (NMR) : <sup>1</sup>H and <sup>13</sup>C NMR to confirm proton environments and carbon frameworks (e.g., imidazole ring protons at δ 7.0–8.5 ppm, ester carbonyl at ~170 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (±0.001 Da accuracy) and fragmentation patterns .
- X-ray Crystallography : For absolute configuration determination, SHELX software (SHELXL/SHELXS) is used for refinement, with attention to R-factor convergence (<0.05) .
Q. What are the primary challenges in purifying this compound, and how are they addressed?
- Methodological Answer : Common purification challenges include:
- Hydrophilic byproducts : Use of reverse-phase chromatography (C18 columns) with acetonitrile/water gradients.
- Racemization : Low-temperature esterification and chiral HPLC with cellulose-based stationary phases .
- Impurity profiling : LC-MS with UV detection (210–254 nm) to identify and quantify residual solvents or unreacted amines .
Advanced Research Questions
Q. How does the imidazole ring in this compound influence its biological activity, and what experimental models validate these interactions?
- Methodological Answer : The imidazole moiety acts as a hydrogen-bond donor/acceptor, enabling interactions with enzymes (e.g., cytochrome P450) or receptors. Key assays include:
- Radioligand binding assays : To study receptor affinity (e.g., IC50 values for neurotransmitter receptors) .
- Enzyme inhibition studies : Kinetic assays (e.g., Michaelis-Menten plots) to evaluate competitive/non-competitive inhibition .
- In silico docking : Molecular dynamics simulations (e.g., AutoDock Vina) to predict binding poses with target proteins .
Q. What strategies resolve contradictions in crystallographic data for this compound derivatives?
- Methodological Answer : Discrepancies in unit cell parameters or electron density maps are addressed via:
- Twinned crystal analysis : Using SHELXD to deconvolute overlapping reflections .
- High-resolution data collection : Synchrotron radiation (λ = 0.7–1.0 Å) to improve signal-to-noise ratios.
- Validation tools : PLATON/ADDSYM for symmetry checks and Rfree monitoring during refinement .
Q. How can computational chemistry predict the reactivity of this compound in novel synthetic pathways?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) model:
- Transition states : For predicting regioselectivity in nucleophilic substitutions.
- Frontier Molecular Orbitals (FMOs) : To identify reactive sites (e.g., HOMO localization on the imidazole ring) .
- Solvent effects : COSMO-RS simulations to optimize solvent selection for reaction steps .
Critical Analysis of Contradictions
- vs. 5 : While SHELX is widely used for small-molecule refinement, newer software (e.g., OLEX2) may offer better handling of disordered solvent molecules, necessitating cross-validation .
- vs. 12 : Anti-HIV activity in imidazole derivatives is structure-dependent; this compound’s lack of nitro groups (unlike analogs in ) may reduce reverse transcriptase inhibition, requiring tailored assays .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
